Dimethyl diacetyl cystinate

Description

BenchChem offers high-quality Dimethyl diacetyl cystinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl diacetyl cystinate including the price, delivery time, and more detailed information at info@benchchem.com.

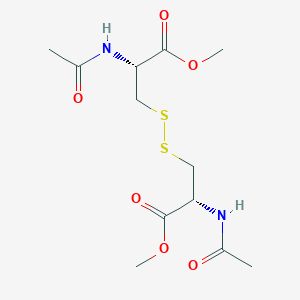

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTORBNKJFMGIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32381-28-5 | |

| Record name | NSC136019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

N,N'-Diacetyl-L-cystine dimethyl ester CAS 32381-28-5

An In-depth Technical Guide to N,N'-Diacetyl-L-cystine Dimethyl Ester (CAS 32381-28-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-Diacetyl-L-cystine dimethyl ester (DACDM), a derivative of the amino acid L-cystine, is emerging as a compound of significant interest in biomedical research and pharmaceutical development. As the disulfide dimer of N-acetyl-L-cysteine (NAC) methyl ester, DACDM offers enhanced lipophilicity, which may translate to improved cellular uptake and pharmacokinetic properties compared to its parent compounds. This guide provides a comprehensive technical overview of DACDM, including its synthesis, physicochemical properties, biological activity with a focus on its immunomodulatory and anti-inflammatory effects, and its applications as a research tool and pharmaceutical reference standard.

Introduction: A Molecule of Growing Importance

N,N'-Diacetyl-L-cystine dimethyl ester, with the CAS number 32381-28-5, is structurally a disulfide-linked dimer of N-acetyl-L-cysteine where the carboxylic acid groups have been converted to methyl esters.[1][2] This modification from its parent compound, N,N'-diacetyl-L-cystine (DiNAC), increases its lipophilicity, a key factor in its potential for enhanced biological activity.[3] DACDM serves as a highly characterized reference material in the pharmaceutical industry, particularly in the context of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for Acetylcysteine.[3] Beyond this, its intriguing biological activities, particularly its potent immunomodulatory effects, position it as a valuable tool for researchers exploring inflammatory and oxidative stress-related diseases.

Physicochemical Properties

A clear understanding of the physicochemical properties of DACDM is essential for its effective use in research and development. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 32381-28-5 | [2] |

| Molecular Formula | C₁₂H₂₀N₂O₆S₂ | [3] |

| Molecular Weight | 352.43 g/mol | [3] |

| IUPAC Name | Methyl (2R)-2-acetamido-3-[[(2R)-2-acetamido-3-methoxy-3-oxopropyl]disulfanyl]propanoate | [3] |

| Synonyms | Dimethyl Diacetyl Cystinate; (2R, 2'R)-Dimethyl 3,3′-disulfanediylbis(2-acetamidopropanoate) | [3] |

| Computed XLogP3 | 0.3 | [4] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[5] | [5] |

Synthesis and Characterization

The synthesis of N,N'-Diacetyl-L-cystine dimethyl ester can be approached in a two-step process: first, the N-acetylation of L-cystine to form N,N'-diacetyl-L-cystine (DiNAC), followed by the esterification of the carboxylic acid groups.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for N,N'-Diacetyl-L-cystine dimethyl ester.

Experimental Protocol: Synthesis of N,N'-Diacetyl-L-cystine Dimethyl Ester

This protocol is a composite method based on the synthesis of the precursor and general esterification procedures for N-acetylated amino acids.[6][7]

Step 1: Synthesis of N,N'-Diacetyl-L-cystine (DiNAC) from L-Cystine [6]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a temperature probe, suspend L-cystine in a suitable solvent such as methanol.

-

Basification: Cool the suspension to approximately 5-10°C and add a base, for example, sodium hydroxide, to facilitate the dissolution of L-cystine.

-

Acetylation: While maintaining the low temperature, slowly add an acetylating agent like acetyl chloride or acetic anhydride to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using a suitable technique such as thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, the resulting N,N'-diacetyl-L-cystine can be isolated. If the disodium salt is formed, it can be precipitated and filtered. For the free acid, an acidic workup would be required.

Step 2: Esterification of N,N'-Diacetyl-L-cystine to DACDM [7]

-

Reaction Setup: Suspend the synthesized N,N'-diacetyl-L-cystine in anhydrous methanol.

-

Catalyst Addition: Carefully add acetyl chloride to the methanolic suspension. This will generate HCl in situ, which acts as a catalyst for the esterification.

-

Heating: Heat the reaction mixture, for instance, to 70°C, for a sufficient duration (e.g., 1 hour) to ensure complete esterification.

-

Reaction Monitoring: Monitor the formation of the dimethyl ester by TLC or HPLC.

-

Purification: Upon completion, the solvent is removed under reduced pressure. The crude product can then be purified using techniques such as column chromatography or recrystallization to yield pure N,N'-Diacetyl-L-cystine dimethyl ester.

Analytical Characterization

The identity and purity of the synthesized DACDM should be confirmed using a combination of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetyl protons, methoxy protons, and the protons of the cystine backbone. |

| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl and ester groups, as well as the carbons of the cystine backbone. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of 352.43 g/mol .[3] Fragmentation patterns can provide further structural confirmation. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amide and ester carbonyl groups, as well as N-H and C-H stretching vibrations. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under appropriate chromatographic conditions, confirming the purity of the compound.[8] |

Biological Activity and Mechanism of Action

The primary biological significance of N,N'-Diacetyl-L-cystine dimethyl ester lies in its potent immunomodulatory and anti-inflammatory properties, which are largely attributed to its ability to modulate the NF-κB signaling pathway.

Inhibition of NF-κB Activation

Research has shown that DACDM can suppress the binding of the transcription factor NF-κB to DNA at concentrations significantly lower (50-100 µM) than those required for N-acetyl-L-cysteine (NAC) (10-30 mM).[9] Interestingly, the mechanism of action of DACDM appears to be distinct from that of NAC. While NAC inhibits the degradation of IκB (the inhibitory protein of NF-κB), DACDM does not affect IκB degradation but rather prevents the activated NF-κB from binding to its DNA target sites.[9] This suggests a more direct or downstream point of intervention in the NF-κB signaling cascade.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of DACDM in the context of NF-κB signaling.

Caption: Proposed mechanism of NF-κB inhibition by DACDM.

Anti-Atherosclerotic and Immunomodulatory Effects

The parent compound, DiNAC, has demonstrated significant anti-atherosclerotic effects in animal models.[10] It is believed that these effects are linked to its immunomodulatory properties rather than general antioxidant activity.[10] DiNAC has been shown to modulate contact sensitivity and delayed-type hypersensitivity reactions.[11] Given that DACDM is a more lipophilic derivative, it is plausible that it may exhibit similar or even enhanced immunomodulatory and anti-atherosclerotic potential.

Applications in Research and Drug Development

N,N'-Diacetyl-L-cystine dimethyl ester has several key applications in both academic research and the pharmaceutical industry.

Pharmaceutical Reference Standard

DACDM is utilized as a well-characterized reference standard in the quality control and manufacturing of Acetylcysteine, a widely used mucolytic agent.[3] Its stability and defined chemical properties make it suitable for use in analytical method development and validation as required by regulatory bodies like the USP, EMA, JP, and BP.[3]

Research Tool for Studying Inflammation and Oxidative Stress

As a potent inhibitor of NF-κB, DACDM is a valuable tool for researchers investigating inflammatory diseases, neurodegenerative disorders, and other conditions where NF-κB plays a pathogenic role. Its ability to modulate the immune response also makes it relevant for studies in immunology and autoimmune diseases.

Potential Therapeutic Agent

The enhanced lipophilicity of DACDM compared to NAC and DiNAC suggests it may have improved bioavailability and ability to cross cellular membranes, including the blood-brain barrier. This opens up possibilities for its investigation as a potential therapeutic agent for central nervous system disorders characterized by inflammation and oxidative stress.

Experimental Protocol: In Vitro NF-κB Translocation Assay

The following is a generalized protocol for assessing the inhibitory effect of DACDM on NF-κB translocation in a cell-based assay.[1]

-

Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293) in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of N,N'-Diacetyl-L-cystine dimethyl ester (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for a predetermined pre-incubation period (e.g., 1 hour).

-

Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) for a specific duration (e.g., 30 minutes).

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Immunofluorescence Staining: Incubate the cells with a primary antibody specific for an NF-κB subunit (e.g., p65), followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) should also be used.

-

Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the NF-κB stain within the nucleus relative to the cytoplasm.

Safety and Handling

Conclusion

N,N'-Diacetyl-L-cystine dimethyl ester is a promising molecule with established applications as a pharmaceutical reference standard and significant potential as a research tool and therapeutic agent. Its enhanced lipophilicity and potent, specific mechanism of NF-κB inhibition make it a valuable compound for investigating and potentially treating a range of inflammatory and oxidative stress-related diseases. Further research into its pharmacokinetic profile, in vivo efficacy, and safety is warranted to fully elucidate its therapeutic potential.

References

- Google Patents. (2021). PROCESS OF MAKING N,N-DIACETYL-L-CYSTINE DISODIUM SALT FROM CYSTINE AND ACETYL CHLORIDE IN METHANOL IN THE PRESENCE OF SODIUM HY.

- Google Patents. (2021). WO2021219377A1 - Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.

- Godin, J. P., et al. (2006). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. Analytical Chemistry, 78(19), 6856-6862.

-

MDPI. (2024). Determination of N-Acetyl-L-cysteine Ethyl Ester (NACET) by Sequential Injection Analysis. [Link]

-

Veeprho. N,N'-Diacetyl-L-cystine Dimethyl Ester | CAS 32381-28-5. [Link]

-

ResearchGate. N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis | Request PDF. [Link]

-

PubMed. (2001). N,N'-diacetyl-L-cystine (DiNAC), the Disulphide Dimer of N-acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis. [Link]

-

PubChem. L-Cystine,N'-diacetyl-, dimethyl ester. [Link]

-

PubMed. (1999). Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. [Link]

-

Carl ROTH. (2023). Safety Data Sheet: N-Acetyl-L-cysteine. [Link]

-

PMC - NIH. (2014). Effect of acetyl esterification on physicochemical properties of chick pea (Cicer arietinum L.) starch. [Link]

-

ResearchGate. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]

-

NCBI. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]

-

Insights.bio. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]

-

PubMed. (1985). Determination of N-acetyl-L-cysteine in Biological Fluids. [Link]

-

Semantic Scholar. diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits. [Link]

-

ACS Publications. (2009). Comparison of the Conformational Behavior of Amino Acids and N-Acetylated Amino Acids: A Theoretical and Matrix-Isolation FT-IR Study of N-Acetylglycine. [Link]

-

Semantic Scholar. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. [Link]

-

PMC - NIH. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. [Link]

-

PubMed. (1998). Supplementation of N-acetylcysteine inhibits NFkappaB activation and protects against alloxan-induced diabetes in CD-1 mice. [Link]

-

MDPI. (2022). Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. [Link]

-

NIH. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. [Link]

-

Automated Topology Builder (ATB) and Repository. (n.d.). N,S-Diacetyl-L-cysteine | C7H11NO4S | MD Topology | NMR | X-Ray. [Link]

-

RIVM. (2021). Risk assessment of food supplements containing N-acetylcysteine (NAC). [Link]

-

Korean Chemical Society. (2019). Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. [Link]

Sources

- 1. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. N,S-Diacetyl-L-cysteine | C7H11NO4S | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. veeprho.com [veeprho.com]

- 4. L-Cystine,N'-diacetyl-, dimethyl ester | C12H20N2O6S2 | CID 282514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 9. researchgate.net [researchgate.net]

- 10. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. carlroth.com [carlroth.com]

DiNAC: The Disulfide Switch in Immunomodulation and Signaling

The following technical guide details the immunomodulatory properties and signaling pathways of N,N'-Diacetyl-L-cystine (DiNAC) .

Technical Guide for Research & Drug Development [1]

Executive Summary

N,N'-Diacetyl-L-cystine (DiNAC) represents a distinct pharmacological entity from its monomeric precursor, N-acetylcysteine (NAC).[2] While NAC is widely utilized as a glutathione (GSH) precursor and mucolytic, DiNAC functions as a potent immunomodulator mediated by its stereochemically defined disulfide bridge.[1]

Current research identifies DiNAC not merely as a prodrug, but as a "disulfide switch" capable of modulating redox-sensitive signaling pathways—specifically NF-κB and eNOS —with a potency 100–1000 times greater than NAC in specific immunological contexts. This guide delineates the mechanism of action, therapeutic implications for atherosclerosis and hypersensitivity, and validated experimental protocols for evaluating DiNAC efficacy.[1]

Chemical & Pharmacological Profile

Structural Distinction

DiNAC is the disulfide dimer of NAC.[1][2] Its biological activity is strictly dependent on the integrity of the disulfide bond (

| Feature | N-Acetylcysteine (NAC) | N,N'-Diacetyl-L-cystine (DiNAC) |

| Structure | Monomer (Thiol, -SH) | Dimer (Disulfide, -S-S-) |

| Primary Mechanism | GSH Precursor, ROS Scavenging | Thiol-Disulfide Exchange, Signaling Modulation |

| Immunopotency | Low (Requires mM concentrations) | High (Active at µM concentrations) |

| Key Target | Cytosolic GSH Pool | Membrane/Cytosolic Redox Sensors (e.g., NF-κB, eNOS) |

The "Disulfide Switch" Mechanism

Unlike thiols which act primarily as reductants, disulfides like DiNAC participate in thiol-disulfide exchange reactions . This allows DiNAC to modify the redox state of critical cysteine residues on signaling proteins without requiring the massive intracellular accumulation needed for NAC-mediated GSH synthesis.[1]

Signaling Pathways & Immunomodulation[1]

NF-κB Pathway Modulation

DiNAC (and its membrane-permeable ester derivative, DACDM ) exhibits a unique mechanism of NF-κB inhibition that differs fundamentally from NAC.

-

NAC Mechanism: Inhibits the phosphorylation and degradation of IκB (Inhibitor of κB), preventing NF-κB release.

-

DiNAC/DACDM Mechanism: Directly targets the p65 subunit of NF-κB within the nucleus or during translocation.[1] By altering the redox state of the DNA-binding domain (specifically Cys62), DiNAC prevents the activated NF-κB complex from binding to its consensus DNA sequence.[1]

-

Result: Suppression of pro-inflammatory cytokines (IL-1, IL-6, TNF-α) without affecting the upstream IκB kinase (IKK) machinery.

-

Endothelial Nitric Oxide Synthase (eNOS) Enhancement

In models of atherosclerosis (e.g., WHHL rabbits), DiNAC improves endothelial function independent of lipid lowering.[1]

-

Pathway: DiNAC counteracts TNF-α induced downregulation of eNOS.

-

Mechanism: It preserves the bioavailability of Tetrahydrobiopterin (BH4) or directly maintains eNOS in a coupled, functional state via redox preservation, leading to sustained Nitric Oxide (NO) production and vasodilation.[1]

Th1/Th2 Immunomodulation

DiNAC acts as a specific modulator of T-helper cell responses, displaying a dichotomy based on the sensitizing agent:

-

Th2 Enhancement: Potentiates reactions driven by Th2 cytokines (e.g., FITC-induced contact sensitivity).

-

Th1 Suppression: Inhibits reactions driven by Th1 cytokines (e.g., DNFB-induced hypersensitivity).

-

Clinical Implication: This suggests potential utility in rebalancing immune responses in autoimmune conditions characterized by Th1 dominance (e.g., Psoriasis, Rheumatoid Arthritis) or enhancing responses in Th2-deficiency.

Visualization: Mechanism of Action

The following diagram illustrates the divergent pathways of DiNAC versus NAC, highlighting the "Disulfide Switch" that leads to NF-κB inhibition and eNOS activation.[1]

Caption: DiNAC utilizes thiol-disulfide exchange to directly inhibit NF-κB DNA binding and restore eNOS coupling, distinct from the GSH-dependent mechanism of NAC.

Experimental Protocols

In Vitro: Endothelial Nitric Oxide Stimulation

Objective: Quantify the ability of DiNAC to enhance NO production in TNF-α stressed endothelial cells.

Protocol Steps:

-

Seeding: Plate HUVECs at

cells/well in 96-well black-walled plates. Culture until 80% confluence. -

Pre-treatment: Incubate cells with DiNAC (10 – 100 µM) for 4 hours. Include NAC (1 – 10 mM) as a comparator control.[1]

-

Note: DiNAC requires significantly lower concentrations than NAC.

-

-

Stress Induction: Add TNF-α (10 ng/mL) to the wells (without removing DiNAC) and incubate for an additional 12–24 hours.

-

Probe Loading: Wash cells 2x with HBSS. Add DAF-FM DA (5 µM) and incubate for 30 minutes at 37°C in the dark.

-

Recovery: Wash cells to remove excess probe and incubate in fresh buffer for 15 minutes to allow de-esterification of the intracellular probe.

-

Measurement: Measure fluorescence intensity (Ex/Em: 495/515 nm).

-

Validation: Co-treat with L-NAME (NOS inhibitor) to confirm signal specificity.

-

In Vivo: Delayed-Type Hypersensitivity (DTH) Model

Objective: Assess the immunomodulatory potency of DiNAC on T-cell mediated responses.

-

Animal Model: BALB/c Mice (Female, 6-8 weeks).

-

Sensitizing Agent: Oxazolone (Th1/Th2 mixed) or DNFB (Th1 dominant).[1]

Protocol Steps:

-

Sensitization (Day 0): Apply 100 µL of 3% Oxazolone (in ethanol/acetone) to the shaved abdomen.[1]

-

Treatment Phase (Day 0–5): Administer DiNAC (3 – 30 µmol/kg/day) via oral gavage or drinking water.[1]

-

Control: Vehicle and NAC (300 µmol/kg/day) groups.[1]

-

-

Challenge (Day 5): Apply 20 µL of 1% Oxazolone to the right ear; apply vehicle to the left ear.

-

Readout (Day 6, 24h post-challenge): Measure ear thickness using a digital micrometer.

-

Calculation:

.[1]

-

-

Histology: Harvest ear tissue for H&E staining to quantify CD8+ T-cell infiltration (DiNAC typically enhances CD8+ recruitment in Oxazolone models while modulating edema).

Workflow Visualization: DTH Experimental Design

Caption: In vivo workflow for assessing DiNAC immunomodulation via the Oxazolone-induced Contact Sensitivity model.

References

-

Särnstrand, B., et al. (1999).[1] N,N'-Diacetyl-L-cystine—the disulfide dimer of N-acetylcysteine—is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents.[2] Journal of Pharmacology and Experimental Therapeutics.

-

Pettersson, K., et al. (2008).[1][6] The new oral immunomodulating drug DiNAC induces brachial artery vasodilatation at rest and during hyperemia in hypercholesterolemic subjects, likely by a nitric oxide-dependent mechanism. Atherosclerosis.[2][6]

-

Wågberg, M., et al. (2001).[1] N,N'-Diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: Evidence for immunomodulatory agents as a new approach to prevent atherosclerosis.[2] Journal of Pharmacology and Experimental Therapeutics.

-

Kitazawa, M., et al. (2002).[1][2] Intracellular redox regulation by a cystine derivative (DACDM) suppresses UV-induced NF-kappa B activation.[2][8][9] Journal of Investigative Dermatology.

-

Pettersson, K., & Bergstrand, H. (2003).[1] The antiatherogenic effect of DiNAC: Experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases.[2] Cardiovascular Drug Reviews.[1]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Low-intensity ultrasound increases endothelial cell nitric oxide synthase activity and nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression of inducible nitric oxide synthase in human umbilical vein endothelial cells during primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The new oral immunomodulating drug DiNAC induces brachial artery vasodilatation at rest and during hyperemia in hypercholesterolemic subjects, likely by a nitric oxide-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Intracellular redox regulation by a cystine derivative suppresses UV-induced NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to Deciphering the Role of Redox Regulation by Decellularized Amniotic Chorionic Membrane in Corneal Allograft Survival

This guide provides a comprehensive exploration of the pivotal role of Decellularized Amniotic Chorionic Membrane (DACDM) in modulating the redox environment to enhance corneal allograft survival. We will delve into the mechanistic underpinnings, present validated experimental workflows, and offer insights into the causality behind key methodological choices, empowering researchers in ophthalmology and regenerative medicine to advance their investigations in this critical area.

Part 1: The Conundrum of Corneal Allograft Rejection: A Redox Perspective

Corneal transplantation remains the gold standard for restoring vision in cases of severe corneal opacity. However, immunological rejection continues to be a significant barrier to long-term graft survival. A growing body of evidence implicates oxidative stress as a key driver of the inflammatory cascade that culminates in allograft rejection. An imbalance between reactive oxygen species (ROS) and the endogenous antioxidant defense system within the graft and at the host-graft interface creates a pro-inflammatory environment, promoting the infiltration of immune cells and the release of cytotoxic mediators.

This guide focuses on a promising therapeutic strategy: the use of Decellularized Amniotic Chorionic Membrane (DACDM) as a bioactive scaffold to regulate this detrimental redox imbalance. The inherent anti-inflammatory and pro-regenerative properties of the amniotic membrane, enhanced by decellularization to remove immunogenic components, make it an ideal candidate for modulating the local immune response and improving graft outcomes.

Part 2: DACDM as a Bioactive Scaffold for Redox Modulation

The therapeutic efficacy of DACDM in the context of corneal allografts stems from its ability to influence the local cellular and molecular environment. One of its key mechanisms of action is the regulation of redox homeostasis.

The Nrf2/HO-1 Signaling Axis: A Central Mediator

A critical pathway in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) axis. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm. However, upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of a battery of antioxidant and cytoprotective genes, including HO-1.

Our research indicates that DACDM can activate the Nrf2/HO-1 pathway in corneal cells and infiltrating immune cells. This activation leads to an enhanced antioxidant capacity, thereby quenching excessive ROS and mitigating downstream inflammatory signaling.

Caption: The Nrf2/HO-1 signaling pathway in response to DACDM.

Macrophage Polarization: Shifting the Balance

The innate immune response, particularly the behavior of macrophages, is critical in determining the fate of an allograft. Macrophages can exist on a spectrum of activation states, with the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-resolving M2 phenotype representing the two extremes. Oxidative stress is known to promote M1 polarization, exacerbating inflammation and contributing to graft rejection.

DACDM has been shown to promote the polarization of macrophages towards the beneficial M2 phenotype. This shift is, in part, mediated by the modulation of the redox environment. A less oxidative milieu favors M2 polarization, leading to the secretion of anti-inflammatory cytokines such as IL-10 and TGF-β, which in turn promotes tissue repair and immune tolerance.

Part 3: Experimental Workflow for Assessing DACDM-Mediated Redox Regulation in a Corneal Allograft Model

This section provides a detailed, step-by-step protocol for a preclinical study designed to evaluate the efficacy of DACDM in modulating redox status and improving corneal allograft survival. The choice of a rat model is based on its well-characterized immune system and the anatomical similarities of its eye to that of humans, providing a reliable platform for translational research.

Caption: Experimental workflow for assessing DACDM in a corneal allograft model.

Detailed Methodologies

3.1.1. Preparation and Characterization of DACDM

-

Source: Obtain fresh human amniotic membrane from consenting donors undergoing elective caesarean section, following institutional review board approval.

-

Decellularization:

-

Wash the membrane with sterile phosphate-buffered saline (PBS) containing antibiotics.

-

Separate the amnion and chorion.

-

Incubate in 0.25% trypsin-EDTA at 37°C for 2 hours to remove epithelial cells.

-

Treat with 0.5% Triton X-100 and 0.1% SDS for 4 hours at room temperature with gentle agitation to remove stromal cells and other cellular components.

-

Rinse extensively with sterile PBS to remove residual detergents.

-

Lyophilize and sterilize with gamma irradiation.

-

-

Characterization (Self-Validation):

-

Histology (H&E and DAPI staining): To confirm the absence of cell nuclei.

-

DNA quantification: To ensure cellular components have been adequately removed.

-

Scanning Electron Microscopy (SEM): To verify the preservation of the extracellular matrix architecture.

-

3.1.2. Corneal Allograft Model (Rat Penetrating Keratoplasty)

-

Animals: Use male Sprague-Dawley rats (200-250g) as recipients and Wistar rats as donors to ensure a complete MHC mismatch, providing a robust model of allograft rejection.

-

Surgical Procedure:

-

Anesthetize the recipient rat.

-

Create a 3mm diameter full-thickness trephination in the center of the recipient cornea.

-

Excise a 3.5mm corneal button from the donor rat.

-

Place the DACDM (if in the treatment group) over the recipient bed.

-

Suture the donor cornea onto the recipient bed using 10-0 nylon sutures.

-

Apply topical antibiotics post-operatively.

-

3.1.3. Assessment of Redox Status

-

Sample Preparation: Homogenize harvested corneal tissues in appropriate buffers on ice.

-

Assays:

-

Superoxide Dismutase (SOD) Activity: Use a commercially available kit based on the inhibition of the reduction of WST-1 by superoxide anions.

-

Glutathione Peroxidase (GSH-Px) Activity: Use a kit that measures the rate of NADPH oxidation.

-

Malondialdehyde (MDA) Levels: Use the thiobarbituric acid reactive substances (TBARS) assay to quantify lipid peroxidation.

-

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized for clear comparison.

Table 1: Oxidative Stress Markers in Corneal Allografts (Day 14 Post-Op)

| Group | SOD Activity (U/mg protein) | GSH-Px Activity (U/mg protein) | MDA Levels (nmol/mg protein) |

| Control | Mean ± SD | Mean ± SD | Mean ± SD |

| DACDM | Mean ± SD | Mean ± SD | Mean ± SD |

Table 2: Gene Expression of Key Redox and Inflammatory Markers (Day 14 Post-Op)

| Group | Nrf2 (Fold Change) | HO-1 (Fold Change) | iNOS (M1 Marker, Fold Change) | Arg-1 (M2 Marker, Fold Change) |

| Control | 1.0 | 1.0 | Mean ± SD | Mean ± SD |

| DACDM | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

Interpretation of Expected Results:

-

A significant increase in SOD and GSH-Px activity, coupled with a decrease in MDA levels in the DACDM group compared to the control group, would indicate a reduction in oxidative stress.

-

Upregulation of Nrf2 and HO-1 expression in the DACDM group would provide mechanistic evidence for the activation of the antioxidant defense pathway.

-

A lower iNOS/Arg-1 expression ratio in the DACDM group would suggest a shift towards an anti-inflammatory M2 macrophage phenotype.

Part 4: Concluding Remarks and Future Directions

The strategic application of DACDM represents a significant advancement in the quest for long-term corneal allograft survival. By directly targeting the detrimental effects of oxidative stress through the modulation of key signaling pathways like Nrf2/HO-1 and influencing immune cell polarization, DACDM offers a multi-pronged approach to creating a pro-tolerance environment at the host-graft interface.

Future research should focus on further enhancing the antioxidative properties of DACDM, perhaps through functionalization with antioxidant molecules like selenium, to create a new generation of "redox-active" biomaterials. Additionally, long-term studies are necessary to fully elucidate the duration of the therapeutic effect and its impact on chronic rejection. By continuing to unravel the intricate interplay between biomaterials, redox biology, and immunology, we can pave the way for novel therapies that will redefine the success of corneal transplantation.

References

-

Title: Nrf2/HO-1 signaling pathway in oxidative stress and apoptosis Source: Frontiers in Immunology URL: [Link]

-

Title: The role of macrophage polarization in corneal allograft rejection Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Selenium-functionalized decellularized amniotic membrane for corneal repair Source: Journal of Materials Chemistry B URL: [Link]

Methodological & Application

Application Notes and Protocols: Preparation of N,N'-diacetyl-L-cystine (DiNAC) Stock Solution for Cell Culture

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of N,N'-diacetyl-L-cystine (DiNAC) stock solutions for use in cell culture. DiNAC, the disulfide dimer of N-acetylcysteine (NAC), is a potent immunomodulatory agent with anti-atherosclerotic properties.[1][2][3] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data. This guide outlines the chemical properties of DiNAC, provides detailed, step-by-step protocols for its dissolution, and offers insights into best practices for storage and handling to maintain the integrity of the compound.

Introduction: The Scientific Imperative for Precise DiNAC Stock Solution Preparation

N,N'-diacetyl-L-cystine (DiNAC) is a valuable compound in biomedical research, primarily recognized for its immunomodulatory effects and its potential as an anti-atherosclerotic agent.[1][2][4] It functions as a prodrug of cysteine, a precursor to the critical intracellular antioxidant glutathione (GSH).[5] The disulfide bridge in DiNAC is crucial for its biological activity.[1] Therefore, maintaining the structural integrity of DiNAC during the preparation of stock solutions is paramount for accurate and reproducible experimental outcomes.

The solubility and stability of a compound in a stock solution directly impact its effective concentration in cell culture media, which in turn influences the cellular response. An improperly prepared stock solution can lead to precipitation, degradation, or inaccurate dosing, ultimately compromising the validity of the research. This guide provides a scientifically grounded protocol to mitigate these risks.

Mechanism of Action: DiNAC as a Cysteine Prodrug

To appreciate the importance of proper handling, it is essential to understand the mechanism of action of DiNAC.

Caption: Intracellular conversion of DiNAC to Glutathione.

Once taken up by cells, DiNAC is intracellularly reduced to two molecules of N-acetylcysteine (NAC). NAC is then deacetylated to yield L-cysteine. L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant that protects cells from oxidative damage.[5]

Chemical and Physical Properties of DiNAC

A thorough understanding of the physicochemical properties of DiNAC is fundamental to developing a robust dissolution protocol.

| Property | Value | Source |

| Molecular Formula | C10H16N2O6S2 | [1] |

| Molecular Weight | 324.37 g/mol | [1] |

| Appearance | Crystalline solid | [6] |

| Solubility in DMSO | ~20 mg/mL | [6] |

| Solubility in Ethanol | ~25 mg/mL | [6] |

| Solubility in DMF | ~20 mg/mL | [6] |

| Solubility in PBS (pH 7.2) | ~10 mg/mL | [6] |

Safety and Handling Precautions

Before handling DiNAC, it is crucial to review the Safety Data Sheet (SDS). Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.[7][8][9] All weighing and initial dissolution steps should be performed in a chemical fume hood to avoid inhalation of the powder.[9]

Experimental Protocol: Preparation of a 100 mM DiNAC Stock Solution in DMSO

This protocol details the preparation of a 100 mM DiNAC stock solution in dimethyl sulfoxide (DMSO), a common solvent for cell culture applications due to its ability to dissolve a wide range of organic compounds.[10]

Materials and Equipment

-

N,N'-diacetyl-L-cystine (DiNAC) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene centrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Sterile, filter-barrier pipette tips

-

Vortex mixer

-

Water bath or heat block (optional)

-

0.22 µm sterile syringe filter (optional, for sterilization)

-

Sterile syringes (optional, for sterilization)

Step-by-Step Methodology

Justification for Key Steps:

-

Anhydrous DMSO: Minimizes the presence of water, which can affect the stability of some compounds.

-

Inert Gas Purge (Optional but Recommended): Reduces the risk of oxidation of the disulfide bond in DiNAC.[6]

-

Aliquotting: Prevents repeated freeze-thaw cycles which can degrade the compound.[11]

Caption: Workflow for DiNAC Stock Solution Preparation.

-

Calculate the Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of DiNAC needed:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 100 mmol/L x 0.001 L x 324.37 g/mol = 32.44 mg

-

-

Weighing: In a chemical fume hood, carefully weigh out 32.44 mg of DiNAC powder and transfer it to a sterile 1.5 mL or 2 mL centrifuge tube.

-

Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the DiNAC powder.[6]

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Gentle Warming (Optional): If the DiNAC does not fully dissolve, gentle warming in a 37°C water bath or heat block for 5-10 minutes can aid dissolution.[12][13] Vortex again after warming.

-

Visual Inspection: Ensure the solution is clear and free of any particulate matter.

-

Sterilization (Optional): If sterility is a major concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter. However, this may lead to some loss of the compound.

-

Aliquotting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile centrifuge tubes. Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.[11] Aqueous solutions are not recommended for storage beyond one day.[6]

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Precipitation upon dilution in aqueous media | The compound is less soluble in the aqueous cell culture medium than in the DMSO stock. | Decrease the final concentration of DiNAC in the culture medium.[14] Increase the volume of the culture medium relative to the volume of the stock solution added. |

| Cloudy or hazy solution after dissolution | Incomplete dissolution or formation of a fine suspension. | Continue vortexing and consider gentle warming.[14] If the issue persists, centrifuge the solution and use the supernatant, though this may alter the final concentration.[14] |

| Inconsistent experimental results | Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles. | Always use freshly thawed aliquots. Avoid more than one or two freeze-thaw cycles.[11] |

Conclusion

The protocol detailed in these application notes provides a reliable and reproducible method for preparing DiNAC stock solutions for cell culture experiments. By adhering to these guidelines, researchers can ensure the integrity of their DiNAC solutions, leading to more accurate and dependable experimental results. The principles of careful weighing, appropriate solvent selection, and proper storage are fundamental to good cell culture practice and are essential for advancing our understanding of the biological effects of compounds like DiNAC.

References

-

ResearchGate. (n.d.). N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis | Request PDF. Retrieved from [Link]

-

MDPI. (2022). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. Antioxidants, 11(1), 154. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). DIANEAL PD-2 Peritoneal Dialysis Solution AMBU-FLEX Container For Peritoneal Dialysis For intraperitoneal administration only. Retrieved from [Link]

-

Baxter. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use DIANEAL peritoneal dialy. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. N,N'-Diacetyl-L-Cystine | DiNAC | Ambeed.com [ambeed.com]

- 4. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. famico.uk [famico.uk]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 11. selleckchem.com [selleckchem.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. baxterpi.com [baxterpi.com]

- 14. benchchem.com [benchchem.com]

Application Notes & Protocols: Subconjunctival Administration of Decellularized Amniotic Membrane (DACDM) in Mouse Models

Abstract

The subconjunctival administration of therapeutic agents in murine models offers a powerful methodology for investigating ocular diseases and novel treatment modalities. This guide provides a comprehensive overview and detailed protocols for the use of Decellularized Amniotic Membrane (DACDM) as a subconjunctivally administered biologic scaffold and drug delivery system. The amniotic membrane (AM), the innermost layer of the placenta, is well-regarded for its unique biological properties that promote tissue healing, reduce inflammation, and inhibit scarring.[1][2][3] Decellularization of the AM to create DACDM reduces its immunogenicity while preserving the crucial extracellular matrix (ECM) components, making it an excellent candidate for regenerative medicine.[4][5][6] This document outlines the rationale, preparation, characterization, and surgical administration of DACDM in mice, with a specific focus on its application in a corneal wound healing model.

Introduction: The Rationale for Subconjunctival DACDM

The ocular surface is a delicate and complex system. Its repair and regeneration following injury or disease present significant clinical challenges. The amniotic membrane has been employed for decades in ophthalmology to treat corneal ulcers, chemical burns, and other surface disorders due to its ability to promote epithelialization and reduce inflammation.[1][3][7]

Why Decellularize? The primary motivation for decellularizing the amniotic membrane is to remove cellular components that can elicit an immune response in the host. This process results in a biocompatible scaffold composed of the native extracellular matrix, rich in collagen, laminin, and various growth factors.[5][6] This DACDM scaffold supports cell adhesion and growth, making it superior to the fresh amniotic membrane for certain regenerative applications.[5]

Why Subconjunctival Administration? The subconjunctival space provides a localized depot for sustained release of therapeutics to the anterior segment of the eye. Compared to topical applications, which are often limited by poor penetration and rapid clearance, subconjunctival injection allows for higher and more sustained concentrations of a therapeutic agent at the target site.[8] This route is minimally invasive, safer than intraocular injections, and can be performed efficiently in a laboratory setting on small animal models.[9][10] By administering DACDM as a micronized suspension or hydrogel into this space, it can act as a natural, biodegradable drug delivery platform or as a bioactive scaffold that modulates the local immune environment and supports tissue repair.

Preparation and Characterization of DACDM for Ocular Use

The quality of the DACDM is paramount for reproducible experimental outcomes. The goal of the decellularization process is the complete removal of cellular material while minimizing damage to the ECM architecture and composition.[5]

Protocol: DACDM Preparation

This protocol is a synthesis of common methods adapted for laboratory-scale preparation.[4][11][12]

Materials:

-

Human placenta (sourced from elective caesarean sections with informed consent and appropriate ethical oversight)

-

Phosphate-buffered saline (PBS), sterile

-

Antibiotic-antimycotic solution (e.g., Penicillin-Streptomycin, Amphotericin B)

-

0.05% Trypsin-EDTA

-

0.5% Sodium dodecyl sulfate (SDS) in PBS

-

DNase-I solution (20 U/mL in PBS)

-

Sterile water for injection

-

Glycerol (optional, for preservation)

-

Nitrocellulose paper (optional, as a carrier)[13]

Step-by-Step Methodology:

-

Placenta Collection & Initial Wash:

-

Antibiotic Treatment:

-

Incubate the separated AM in PBS containing a 2x concentration of antibiotic-antimycotic solution for 6-12 hours at 4°C to ensure sterility.[13]

-

-

Epithelial Cell Removal:

-

Transfer the AM to a 0.05% Trypsin-EDTA solution and incubate at 37°C for 30-60 minutes with gentle agitation.[12]

-

Gently scrape the epithelial side with a cell scraper to complete the removal of the epithelial layer.

-

-

Decellularization:

-

Incubate the membrane in a 0.5% SDS solution for 4-6 hours at room temperature with agitation. This step removes remaining stromal cells and cellular debris.[14]

-

Rinse extensively with sterile PBS (at least 5-6 changes) to completely remove the SDS, as residual detergent is cytotoxic.

-

-

DNA Removal:

-

Incubate the membrane in a DNase-I solution for 2 hours at 37°C to digest any remaining nuclear material.

-

Perform a final series of rinses with sterile water.

-

-

Preparation for Injection:

-

For subconjunctival administration, the DACDM sheet must be processed into a particulate suspension or hydrogel. This can be achieved through cryomilling or enzymatic digestion followed by homogenization. The final particle size should be suitable for injection through a 30-gauge needle or smaller.

-

-

Sterilization and Storage:

-

The final DACDM preparation should be terminally sterilized (e.g., via gamma irradiation or ethylene oxide).

-

For long-term storage, the DACDM can be lyophilized or stored in a glycerol-based cryopreservative solution at -80°C.[2]

-

Workflow for DACDM Preparation

Caption: Workflow for preparing injectable DACDM.

Quality Control & Characterization

To ensure the efficacy and safety of the prepared DACDM, a series of characterization assays are essential.

| Parameter | Method | Purpose | Expected Outcome |

| Cell Removal | Histology (H&E Staining) | To visualize the absence of cell nuclei. | No visible nuclei in the membrane matrix. |

| DNA Content | DNA Quantification Assay (e.g., PicoGreen) | To quantify residual DNA content. | < 50 ng dsDNA per mg dry weight of ECM. |

| ECM Integrity | Histology (Masson's Trichrome, PAS) | To assess the preservation of collagen and basement membrane structures. | Intact, acellular fibrous matrix with a distinct basement membrane. |

| Mechanical Properties | Uniaxial Tensile Testing | To measure the stiffness and strength of the membrane.[15] | Elastic modulus should be sufficient to handle but flexible enough to conform to ocular surfaces.[15] |

| Sterility | Microbial Culture | To confirm the absence of bacterial or fungal contamination. | No growth after incubation. |

Subconjunctival Administration Protocol in a Mouse Model

This protocol details the precise technique for delivering the DACDM preparation to the subconjunctival space of a mouse.[9][10]

Materials:

-

Adult C57BL/6 or BALB/c mice

-

Anesthetic cocktail (e.g., Ketamine/Xylazine)

-

Topical anesthetic (e.g., 0.5% Proparacaine HCl)

-

Operating microscope or magnifying loupes

-

Sterile fine-tipped forceps (e.g., Colibri forceps)

-

30-gauge or 33-gauge needle attached to a Hamilton syringe or infusion pump system

-

Prepared sterile DACDM suspension

-

Post-operative lubricant/antibiotic ointment

Step-by-Step Surgical Protocol

-

Anesthesia and Animal Preparation:

-

Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm the depth of anesthesia by toe-pinch reflex.

-

Place the mouse on a heating pad to maintain body temperature.

-

Apply a drop of topical anesthetic to the operative eye.

-

-

Exposure of the Conjunctiva:

-

Using an operating microscope for visualization, gently proptose the globe with sterile forceps.

-

Use a second pair of fine-tipped forceps to gently grasp the bulbar conjunctiva, creating a small tent. Be careful not to puncture the globe or tear the delicate conjunctival tissue.

-

-

Injection:

-

With the bevel of the needle facing up, insert the 30G or 33G needle into the base of the conjunctival tent, parallel to the ocular surface.

-

Advance the needle tip into the subconjunctival space. You should be able to see the needle tip through the transparent conjunctiva.

-

Slowly inject the desired volume of DACDM suspension (typically 5-10 µL for a mouse). A successful injection will result in a visible "bleb" or elevation of the conjunctiva.

-

Using a programmable syringe pump can ensure a consistent and precise injection speed and pressure, minimizing tissue trauma.[10]

-

-

Needle Withdrawal and Post-Operative Care:

-

Hold the needle in place for a few seconds before slowly withdrawing it to prevent reflux of the injected material.

-

Apply a small amount of sterile lubricating or antibiotic ointment to the eye to prevent drying.

-

Monitor the animal until it has fully recovered from anesthesia.

-

Diagram of Subconjunctival Injection

Caption: Step-by-step workflow for subconjunctival injection in a mouse.

Application in a Corneal Wound Healing Model

A primary application for subconjunctival DACDM is to study its therapeutic effects on corneal epithelial wound healing.[16][17] DACDM can act as a reservoir for growth factors and anti-inflammatory cytokines, creating a pro-regenerative environment.[1][18]

Protocol: Corneal Epithelial Debridement Injury

This model creates a standardized mechanical injury to the corneal epithelium.[16][19]

-

Anesthetize the Animal: Follow the procedure outlined in section 3.1.

-

Mark the Epithelium: Use a 2.0 mm dermatological biopsy punch to gently mark a circular area on the central cornea.

-

Debride the Epithelium: Use a sterile corneal rust ring remover or a similar blunt epithelial scraper (e.g., Algerbrush II) to carefully remove the epithelium within the marked circle.[16] Avoid damaging the underlying basement membrane and stroma.

-

Confirm the Wound: Apply a drop of fluorescein stain and visualize the eye under a cobalt blue light. The debrided area will stain bright green, confirming the wound.

-

Administer Treatment: Immediately following the injury, perform the subconjunctival injection of DACDM or a vehicle control as described in section 3.0.

Post-Injury Evaluation

Clinical Assessment:

-

Wound Closure: Monitor wound healing at set time points (e.g., 6, 12, 24, 48 hours) by staining with fluorescein and imaging the eye.[16] The wound area can be quantified using software like ImageJ.[16]

-

Corneal Opacity: Score the level of corneal haze or opacity using a standardized scale.

Histological and Molecular Analysis: At the experimental endpoint, euthanize the animals and enucleate the eyes for further analysis.

-

Histology (H&E): Assess epithelial thickness, stromal organization, and the presence of inflammatory cell infiltrates.[20]

-

Immunohistochemistry (IHC): Stain for markers of proliferation (e.g., Ki-67), inflammation (e.g., CD45, F4/80), and myofibroblast differentiation (α-SMA) to understand the cellular response to treatment.

-

RT-qPCR: Harvest the corneas to quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and growth factors (e.g., TGF-β, KGF).[16]

Potential Mechanism of Action

DACDM is believed to accelerate wound healing through a multi-faceted mechanism, primarily by modulating the inflammatory response and providing a scaffold for cellular regeneration.

Caption: Putative signaling pathways in DACDM-mediated corneal healing.

Conclusion

The subconjunctival administration of DACDM in mouse models represents a robust and clinically relevant platform for ophthalmic research. It combines the well-established therapeutic benefits of the amniotic membrane with a targeted and sustained local delivery method. This technique provides researchers with a powerful tool to investigate the mechanisms of ocular surface repair, evaluate novel drug delivery strategies, and develop next-generation therapies for a wide range of corneal and conjunctival diseases.[1][6][7]

References

-

JoVE. (2022). Subconjunctival Administration of Adeno-associated Virus Vectors in Small Animal Models. [Link]

-

JoVE. (2022). Subconjunctival Administration of Adeno-associated Virus Vectors in Small Animal Models. [Link]

-

Investigative Ophthalmology & Visual Science. (n.d.). Subconjunctival Bevacizumab Injection Impairs Corneal Innervations and Epithelial Wound Healing in Mice. [Link]

-

Investigative Ophthalmology & Visual Science. (n.d.). Subconjunctival injection of low-dose mesenchymal stem cells promotes corneal allograft survival in a mouse cornea transplantation model. [Link]

-

PubMed Central. (n.d.). Viewing Decellularized Amniotic Membrane Through the Lens of Coupled Scaffolding and Drug Delivery Systems in Regenerative Medicine. [Link]

-

ResearchGate. (n.d.). Decellularized Human Amniotic Membrane: From Animal Models to Clinical Trials. [Link]

-

Okulistyka. (2024). Applications of Amniotic Membrane in Ophthalmology – New Perspectives in the Treatment of Eye Diseases. [Link]

-

Semantic Scholar. (n.d.). Morphological evaluation of the amniotic membrane decellularization. [Link]

-

PubMed Central. (2023). A tri-layer decellularized, dehydrated human amniotic membrane scaffold supports the cellular functions of human tenocytes in vitro. [Link]

-

MDPI. (2024). Characterization of Amnion-Derived Membrane for Clinical Wound Applications. [Link]

-

SciELO. (n.d.). Comparison of the preparation and preservation techniques of amniotic membrane used in the treatment of ocular surface disease. [Link]

-

ResearchGate. (2023). Viewing Decellularized Amniotic Membrane Through the Lens of Coupled Scaffolding and Drug Delivery Systems in Regenerative Medicine. [Link]

-

American Academy of Ophthalmology. (2015). In-Office Use of Amniotic Membrane. [Link]

-

CSurgeries. (2019). Amniotic Membrane Graft with Fibrin Glue to Ocular Surface. [Link]

-

PubMed. (2021). Subconjunctival administration of low-dose murine allogeneic mesenchymal stromal cells promotes corneal allograft survival in mice. [Link]

-

IntechOpen. (n.d.). Preparation of human amniotic membrane for transplantation in different application areas. [Link]

-

PubMed. (2023). Myeloid-Derived Suppressor Cells Enhance Wound Healing in a Murine Model of Corneal Injury. [Link]

-

Okulistyka. (2024). Applications of Amniotic Membrane in Ophthalmology – New Perspectives in the Treatment of Eye Diseases. [Link]

-

MDPI. (n.d.). Histone Deacetylase Inhibition Enhances AQP3 Levels in Human Corneal Epithelial Cells and Corneal Wound Healing in Normoglycemic and Diabetic Male Mice. [Link]

-

ResearchGate. (n.d.). Preparation and Preservation of Amniotic Membrane. [Link]

-

Investigative Ophthalmology & Visual Science. (n.d.). A Mouse Model for the Study of Recurrent Corneal Epithelial Erosions: α9β1 Integrin Implicated in Progression of the Disease. [Link]

-

ResearchGate. (n.d.). Ophthalmic Applications of Preserved Human Amniotic Membrane: A Review of Current Indications. [Link]

-

SpringerLink. (n.d.). Corneal Repair Models in Mice: Epithelial/Mechanical Versus Stromal/Chemical Injuries. [Link]

-

The Journal of Clinical Investigation. (n.d.). Epidermal Growth Factor-like, Corneal Wound Healing Substance in Mouse Tears. [Link]

Sources

- 1. ophthalmologypoland.com.pl [ophthalmologypoland.com.pl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Viewing Decellularized Amniotic Membrane Through the Lens of Coupled Scaffolding and Drug Delivery Systems in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Applications of Amniotic Membrane in Ophthalmology – New Perspectives in the Treatment of Eye Diseases [ophthalmologypoland.com.pl]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Video: Subconjunctival Administration of Adeno-associated Virus Vectors in Small Animal Models [jove.com]

- 10. Subconjunctival Administration of Adeno-associated Virus Vectors in Small Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A tri-layer decellularized, dehydrated human amniotic membrane scaffold supports the cellular functions of human tenocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Preparation of human amniotic membrane for transplantation in different application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. Myeloid-Derived Suppressor Cells Enhance Wound Healing in a Murine Model of Corneal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. aao.org [aao.org]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. content-assets.jci.org [content-assets.jci.org]

Application Note: High-Yield Synthesis of Dimethyl N,N'-Diacetyl-L-Cystinate from L-Cystine

[1]

Abstract

This application note details a robust, two-step protocol for the synthesis of Dimethyl N,N'-diacetyl-L-cystinate starting from L-Cystine . Unlike generic procedures, this guide prioritizes optical purity and intermediate stability by utilizing a "Protection-First" strategy. The protocol proceeds via the isolation of the stable intermediate N,N'-Diacetyl-L-cystine (NDAC), followed by methyl esterification using thionyl chloride in methanol.[1] This method minimizes racemization risks associated with free-base amino acid esters and ensures high overall yield (>75%).[1]

Strategic Route Analysis

When synthesizing protected amino acid dimers, the order of operations is critical for maintaining chirality and maximizing yield.

-

Route A (Esterification

Acetylation): Acid-catalyzed esterification of L-cystine yields L-cystine dimethyl ester dihydrochloride.[1] While stable as a salt, the subsequent neutralization required for acetylation exposes the free amine ester to potential diketopiperazine formation or polymerization. -

Route B (Acetylation

Esterification): Selected Strategy. Acetylation of L-cystine in aqueous base yields N,N'-Diacetyl-L-cystine (NDAC).[1] The acetyl group stabilizes the amine, preventing side reactions during the subsequent esterification. This route is preferred for its scalability and the high stability of the NDAC intermediate.[1]

Reaction Scheme

Figure 1: The sequential protection strategy ensures intermediate stability.

Detailed Experimental Protocols

Step 1: Synthesis of N,N'-Diacetyl-L-cystine (NDAC)

Objective: Protect the amino groups to prevent polymerization and reduce polarity.[1]

-

Reagents:

Protocol:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a pH probe, suspend L-Cystine (24.0 g) in 2M NaOH (200 mL). Stir until a clear solution is obtained (pH > 12).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0–5°C .

-

Acetylation: Add Acetic Anhydride (25 mL) dropwise over 30 minutes.

-

Simultaneous Addition: Simultaneously add 2M NaOH dropwise to maintain the pH between 9.0 and 10.0 .[1]

-

Monitor: If pH drops below 8, the reaction rate slows, and hydrolysis of the anhydride dominates.

-

-

Reaction: Once addition is complete, remove the ice bath and stir at room temperature for 1 hour.

-

Isolation: Cool the solution back to 5°C. Acidify carefully with 6M HCl to pH 1–2 .

-

Crystallization: The product, N,N'-Diacetyl-L-cystine, will precipitate as a white solid.[1][2] Stir at 0°C for 30 minutes to maximize yield.

-

Filtration: Filter the solid, wash with ice-cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

Step 2: Synthesis of Dimethyl N,N'-diacetyl-L-cystinate

Objective: Convert carboxylic acids to methyl esters using a thionyl chloride-mediated approach.

-

Reagents:

-

N,N'-Diacetyl-L-cystine (NDAC) (10.0 g, 30.8 mmol)

-

Methanol (anhydrous, 100 mL)

-

Thionyl Chloride (SOCl₂, 5.0 mL, 68 mmol)

-

Sodium Bicarbonate (sat.[1] aq.)

-

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask and equip it with a reflux condenser and a drying tube (CaCl₂).

-

Solvent Prep: Add anhydrous Methanol (100 mL) and cool to -10°C (ice/salt bath).

-

Activation: Add Thionyl Chloride (5.0 mL) dropwise with vigorous stirring.

-

Addition: Add the dried NDAC (10.0 g) to the methanolic HCl solution.

-

Esterification: Remove the cooling bath and heat the mixture to Reflux (65°C) for 4 hours.

-

Workup: Evaporate the methanol under reduced pressure to obtain a viscous oil or semi-solid.

-

Neutralization: Dissolve the residue in Ethyl Acetate (100 mL). Wash sequentially with:

-

Saturated NaHCO₃ (2 x 50 mL) – Critical to remove residual acid.[1]

-

Brine (50 mL).

-

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize the residue from Ethyl Acetate/Hexane (1:3) or Ethanol/Ether to obtain white crystals.[1]

Analytical Validation

Quantitative Data Summary

| Parameter | Specification | Notes |

| Molecular Weight | 352.43 g/mol | Formula: C₁₂H₂₀N₂O₆S₂ |

| Appearance | White Crystalline Solid | |

| Melting Point | 180–183°C (HCl salt)* | Free base MP is often lower/broader; Lit.[1] varies. |

| Solubility | DMSO, DMF, MeOH, EtOH | Poor solubility in water.[3] |

| Typical Yield | 75–85% (Step 2) | Overall process yield ~65%.[1] |

*Note: Literature often cites the MP of the dihydrochloride salt of the ester. The N-acetylated ester free base may exhibit a lower melting range.

1H NMR Interpretation (DMSO-d6, 400 MHz)

To validate the structure, look for these diagnostic signals:

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Feature |

| 8.35 | Doublet | 2H | NH-H | Amide proton |

| 4.45 | Multiplet | 2H | α-H | Chiral center proton |

| 3.65 | Singlet | 6H | O-CH₃ | Methyl ester (Diagnostic) |

| 2.90 – 3.10 | Multiplet | 4H | β-CH₂ | Cysteine methylene (next to S) |

| 1.85 | Singlet | 6H | CO-CH₃ | Acetyl methyl group |

Troubleshooting & Process Control

Use this logic flow to resolve common synthesis issues.

Figure 2: Decision tree for troubleshooting synthesis anomalies.

Safety & Handling

-

Thionyl Chloride (SOCl₂): Extremely corrosive and reacts violently with water.[1] Must be handled in a fume hood.[1] Quench excess SOCl₂ carefully.[1]

-

Acetic Anhydride: Flammable and causes severe burns.[1]

-

Product Handling: While generally low toxicity, cysteine derivatives can be skin irritants.[1] Use standard PPE (gloves, goggles, lab coat).[1]

References

-

Vertex AI Search. (2023).[1] Synthesis of N,N'-diacetyl-L-cystine dimethyl ester from L-cystine. Retrieved from 4[1]

-

Cayman Chemical. (2022).[1][3][5] N,N'-Diacetyl-L-cystine Product Information. Retrieved from 5[1]

-

PubChem. (2021).[1][6][7] L-Cystine, N'-diacetyl-, dimethyl ester Compound Summary. Retrieved from 6[1]

-

ChemicalBook. (2023).[1] Dimethyl L-cystinate dihydrochloride 1H NMR Spectrum. Retrieved from 8[1]

-

Veeprho. (2023).[1] N,N'-Diacetyl-L-cystine Dimethyl Ester Reference Material. Retrieved from 9[1]

Sources

- 1. L-Cystine,N'-diacetyl-, dimethyl ester | C12H20N2O6S2 | CID 282514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine - Google Patents [patents.google.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. L-Cystine,N'-diacetyl-, dimethyl ester | C12H20N2O6S2 | CID 282514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L -Cystine dimethyl ester = 95 32854-09-4 [sigmaaldrich.com]

- 8. Dimethyl L-cystinate dihydrochloride(32854-09-4) 1H NMR spectrum [chemicalbook.com]

- 9. veeprho.com [veeprho.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent NF-κB Inhibition with DACDM

Introduction: The "DACDM" Paradox

User Query: "We are observing significant batch-to-batch variability and inconsistent IC50 values when using DACDM to inhibit NF-κB in our reporter assays. Sometimes we see complete inhibition; other times, the compound appears inactive or toxic. Why?"

Technical Insight:

DACDM (Diacetylcurcumin) is a synthetic ester derivative of curcumin designed to enhance lipophilicity and cellular uptake. While it addresses the poor bioavailability of the parent compound, it introduces specific experimental vulnerabilities. DACDM functions as a prodrug (requiring intracellular esterase cleavage) and a Michael acceptor (alkylating Cys-179 on IKK

Inconsistency usually stems from three distinct failure points:

-

Hydrolytic Instability: Rapid degradation in aqueous culture media before cell entry.

-

Reporter Artifacts: Direct quenching or inhibition of Luciferase enzymes, mimicking biological inhibition.

-

Kinetic Mismatch: Failure to align drug incubation with the rapid phosphorylation kinetics of the IKK complex.

Module 1: Physicochemical Integrity (The Chemistry Problem)

The Issue: You are likely losing the active compound before it enters the cell. Like all curcuminoids, DACDM is susceptible to hydrolysis at physiological pH (7.4), breaking down into ferulic acid and feruloylmethane, which are biologically less active regarding NF-κB.

Troubleshooting Q&A

Q: My stock solution looks fine, but the assay fails. Is my solvent causing issues? A: Possibly. DACDM is highly hydrophobic.

-

Protocol: Dissolve strictly in anhydrous DMSO. Avoid Ethanol, as it can facilitate transesterification.

-

Storage: Store stocks at -20°C or -80°C in amber vials. Curcuminoids are photosensitive ; exposure to ambient lab light for >30 minutes can induce cyclization and degradation.

Q: Can I dilute DACDM in media and store it for the week's experiments? A: Absolutely not.

-

The Science: At pH 7.4, the half-life of curcuminoids can be less than 30 minutes.

-

The Fix: Perform "Just-in-Time" dilution. Add DACDM to the media immediately prior to adding it to the cells. Do not prepare "master mixes" of media+drug in advance.

Data Summary: Stability Profile

| Parameter | Curcumin (Parent) | DACDM (Analog) | Impact on Assay |

| pH 7.4 Stability | < 30 min half-life | ~1-2 hours (Ester bond delays hydrolysis) | Rapid degradation leads to false negatives. |

| Solubility | Low | High (Lipophilic) | Precipitates in media if DMSO > 0.5%. |

| Metabolism | Rapid conjugation | Requires Esterase cleavage | Cell-type dependent efficacy (High vs. Low esterase lines). |

Module 2: The Luciferase Artifact (The Readout Problem)

The Issue: Many researchers use NF-κB-Luciferase reporter plasmids. Curcumin analogs are known to directly inhibit the luciferase enzyme or quench its luminescence, leading to "False Super-Inhibition."

Troubleshooting Q&A

Q: My reporter assay shows 90% inhibition, but Western Blots show p65 is still in the nucleus. Why? A: You are likely observing an artifact. DACDM can inhibit the catalytic activity of Photinus luciferase or absorb the emitted light (inner filter effect).

Q: How do I validate my reporter data? A: You must perform a Split-Readout Validation :

-

The Control: Transfect a constitutive luciferase plasmid (e.g., CMV-Luc) that is not driven by NF-κB. Treat with DACDM. If signal drops, the drug is killing the enzyme, not the pathway.

-

The Gold Standard: You must validate with a physical assay (Western Blot or Immunofluorescence) for p65 nuclear translocation (see Protocol below).

Module 3: Pathway Dynamics & Visualization

The Mechanism: DACDM does not block NF-κB directly; it blocks the upstream kinase. Specifically, it acts as a Michael acceptor, forming a covalent bond with Cysteine-179 of IKK

Critical Timing: If you add TNF-

Diagram 1: The DACDM Intervention Point

Caption: DACDM inhibits the pathway upstream by covalently modifying IKK

Module 4: Validated Protocols

Protocol A: The "Pre-Incubation" Rule

To ensure IKK is inhibited before stimulation.

-

Seed Cells: 24 hours prior to experiment.

-

Preparation: Dilute DACDM in warm media (Max 0.1% DMSO final).

-

Pre-Incubation (CRITICAL): Treat cells with DACDM for 1 to 2 hours before stimulation.

-

Why? This allows cellular entry, esterase conversion, and covalent binding to IKK.

-

-

Stimulation: Add TNF-

(e.g., 10 ng/mL) or LPS directly to the media containing the drug. -

Harvest:

-

For Phospho-proteins (Western): 15–30 mins post-stimulation.

-

For Reporter Assay: 4–6 hours post-stimulation.

-

Protocol B: Nuclear Fractionation (The Validator)

Use this to confirm true biological inhibition if Luciferase data is ambiguous.

-

Treatment: Treat cells as per Protocol A.

-

Lysis (Cytosolic): Resuspend pellet in Hypotonic Lysis Buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.5% NP-40) + Protease/Phosphatase Inhibitors.

-

Incubation: Ice for 15 mins.

-

Spin: Centrifuge 12,000xg for 1 min. Supernatant = Cytosolic Fraction (Contains IκB

). -

Wash: Wash the nuclear pellet once with buffer to remove cytosolic contaminants.

-

Lysis (Nuclear): Resuspend pellet in High-Salt Extraction Buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA). Vortex vigorously.

-

Spin: Centrifuge 14,000xg for 10 mins. Supernatant = Nuclear Fraction (Contains p65).

-

Analysis: Western Blot.

-

Success Criteria: DACDM treated lanes should show reduced p65 in the Nuclear Fraction and stabilized IκB

in the Cytosolic Fraction compared to TNF-only controls.

-

Module 5: Troubleshooting Decision Tree

Caption: Step-by-step logic to isolate the source of experimental variability.

References

-

Mechanism of IKK Inhibition: Aggarwal, B. B., et al. (2007). Curcumin: the Indian solid gold. Advances in Experimental Medicine and Biology. Establishes the binding of curcuminoids to the Michael reaction acceptor site (Cys-179) on IKK.

-

Stability of Curcuminoids: Wang, Y. J., et al. (1997). Stability of curcumin in buffer solutions and characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Definitive paper on the rapid hydrolysis of curcuminoids at physiological pH.

-

Luciferase Assay Artifacts: Auld, D. S., et al. (2008). A specific mechanism for the inhibition of luciferase by a curcumin derivative. Bioorganic & Medicinal Chemistry Letters. Details how curcumin analogs can inhibit luciferase enzyme activity, causing false positives in reporter assays.

-